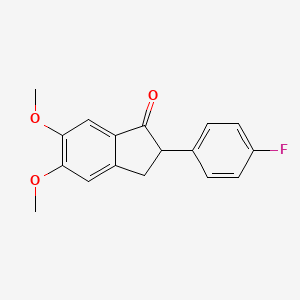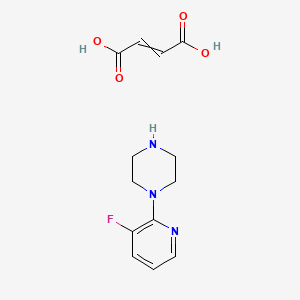
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane is a chemical compound known for its unique structure and properties It consists of a 1,6-diazacyclohexadecane ring with two 4-methylbenzene-1-sulfonyl groups attached at the 1 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane typically involves the reaction of 1,6-diazacyclohexadecane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated products.
Substitution: Compounds with new functional groups replacing the sulfonyl groups.
Scientific Research Applications
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The diazacyclohexadecane ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacycloundecane
- 1,6-Bis-O-(4-methylbenzene-1-sulfonyl)hexitol
Uniqueness
1,6-Bis(4-methylbenzene-1-sulfonyl)-1,6-diazacyclohexadecane is unique due to its specific ring size and the presence of two sulfonyl groups. This structure provides distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
87338-09-8 |
|---|---|
Molecular Formula |
C28H42N2O4S2 |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
1,6-bis-(4-methylphenyl)sulfonyl-1,6-diazacyclohexadecane |
InChI |
InChI=1S/C28H42N2O4S2/c1-25-13-17-27(18-14-25)35(31,32)29-21-9-7-5-3-4-6-8-10-22-30(24-12-11-23-29)36(33,34)28-19-15-26(2)16-20-28/h13-20H,3-12,21-24H2,1-2H3 |
InChI Key |
GZKRXKZEHCADEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCCCCCCN(CCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


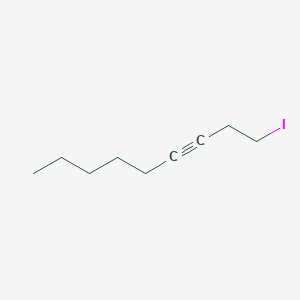
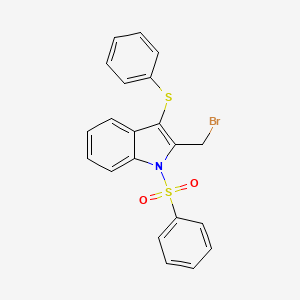
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
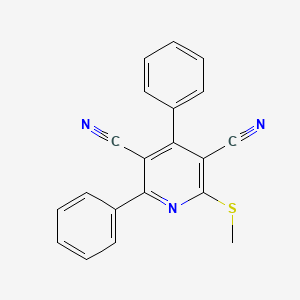
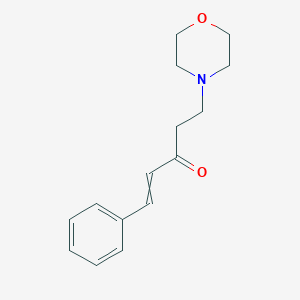
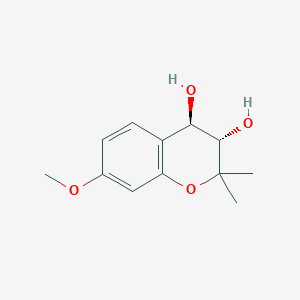
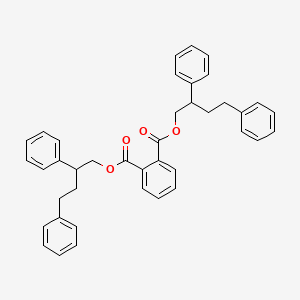
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)

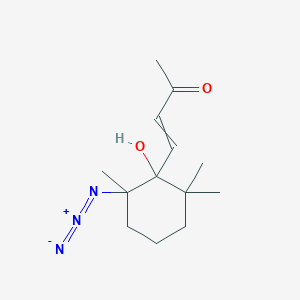
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
